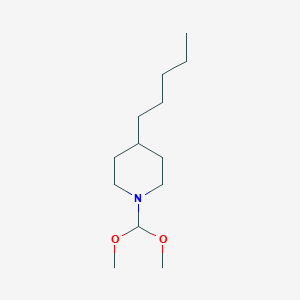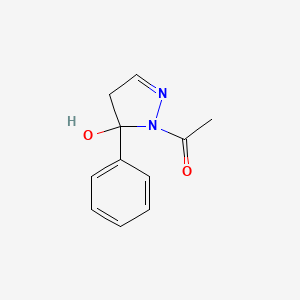
1-(5-Hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one is a heterocyclic compound that features a pyrazole ring Pyrazoles are known for their diverse biological activities and are commonly found in various pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one typically involves the cyclization of appropriate hydrazine derivatives with diketones. One common method involves the reaction of phenylhydrazine with acetylacetone under acidic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol or methanol as solvents, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Formation of 1-(5-oxo-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one.
Reduction: Formation of 1-(5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties. It has also shown potential as an anticancer agent in preliminary studies.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or cell proliferation.
Comparison with Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
4,5-Dihydro-1H-pyrazole-1-carboxamide: Studied for its potential as an anticancer agent.
3,5-Diphenyl-4,5-dihydro-1H-pyrazole: Investigated for its antimicrobial and antifungal activities.
Uniqueness: 1-(5-Hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one stands out due to its hydroxyl group, which can undergo further chemical modifications, enhancing its versatility in synthetic chemistry. Its unique structure also contributes to its diverse biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
89090-01-7 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(5-hydroxy-5-phenyl-4H-pyrazol-1-yl)ethanone |
InChI |
InChI=1S/C11H12N2O2/c1-9(14)13-11(15,7-8-12-13)10-5-3-2-4-6-10/h2-6,8,15H,7H2,1H3 |
InChI Key |
VGQWXBZGVYUXMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC=N1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Furan-2-yl)-3-[2-(4-hydroxyphenyl)ethyl]quinazolin-4-one](/img/structure/B14151343.png)
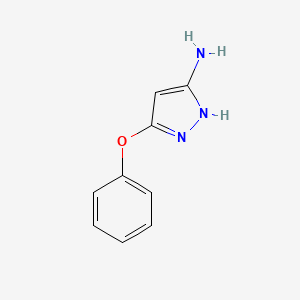
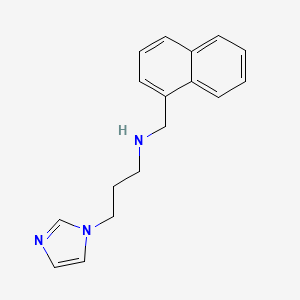
![1,7-Bis(4-chlorophenyl)-4-(4-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B14151357.png)

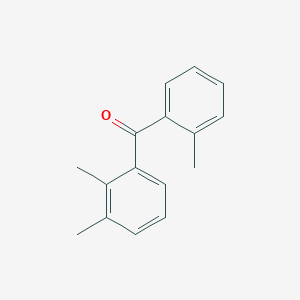

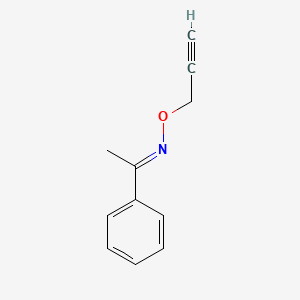
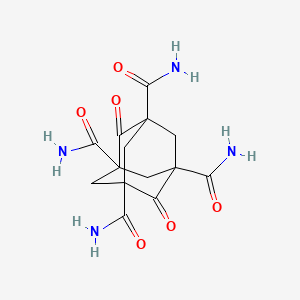
![2-(3,3-dimethylpiperidin-1-yl)-1-(8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14151405.png)



